molecular formula C14H19Cl3N2O2 B1620149 2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE CAS No. 36374-99-9

2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE

Cat. No.: B1620149
CAS No.: 36374-99-9
M. Wt: 353.7 g/mol
InChI Key: RPDJBUSVCYFTRU-UHFFFAOYSA-N
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Description

2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE is a chemical compound with the molecular formula C14H19Cl3N2O2. It is known for its applications in various fields, including agriculture and environmental science. This compound is a derivative of pyridine and contains multiple chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE typically involves the reaction of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 2-ethylhexanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of various industrial products, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. In the case of its herbicidal activity, it inhibits the growth of plants by interfering with essential biochemical pathways. The compound binds to specific enzymes, disrupting their normal function and leading to the death of the target organism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    4-Amino-3,5,6-trichloropyridine-2-carboxylic acid:

    Triclopyr: Another pyridine derivative used as a herbicide.

    Aminopyralid: A pyridine carboxylic acid herbicide with similar applications.

Uniqueness

2-ETHYLHEXYL 4-AMINO-3,5,6-TRICHLORO-PYRIDINE-2-CARBOXYLATE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the 2-ethylhexyl group enhances its solubility and effectiveness as a herbicide compared to similar compounds .

Properties

IUPAC Name

2-ethylhexyl 4-amino-3,5,6-trichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl3N2O2/c1-3-5-6-8(4-2)7-21-14(20)12-9(15)11(18)10(16)13(17)19-12/h8H,3-7H2,1-2H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDJBUSVCYFTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892015
Record name Picloram 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36374-99-9
Record name Picloram-2-ethylhexyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036374999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picloram 2-ethylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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